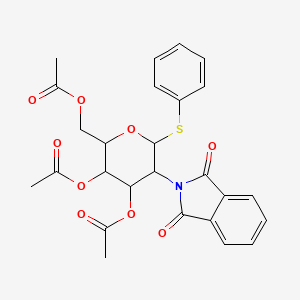![molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine is a modified nucleoside synthon. This compound is known for its unique structure, which includes two 4-nitrophenyl ethyl groups attached to the 2 and 6 positions of the deoxyxanthosine molecule. It is primarily used in research and development settings, particularly in the field of nucleic acid chemistry .
Méthodes De Préparation
The synthesis of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves several steps. The general synthetic route includes the protection of the hydroxyl groups, followed by the introduction of the 4-nitrophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .
Analyse Des Réactions Chimiques
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: Research into antiviral and anticancer properties has shown promising results, with the compound demonstrating efficacy in inhibiting viral replication and tumor growth.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, leading to modifications that affect the function and stability of the nucleic acids. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
Comparaison Avec Des Composés Similaires
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine can be compared to other modified nucleosides, such as:
2,6-Diaminopurine: Another modified nucleoside used in similar research applications.
5-Methylcytosine: Known for its role in epigenetic modifications.
2’-Fluoro-2’-deoxyadenosine: Used in antiviral research.
The uniqueness of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine lies in its specific modifications, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H26N6O9 |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2 |
Clé InChI |
HEBMQTRBNWXSGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methylamine](/img/structure/B12074222.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)


![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


